molecular formula C10H6ClF2NO B1523955 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole CAS No. 1005336-42-4

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

Cat. No.: B1523955
CAS No.: 1005336-42-4
M. Wt: 229.61 g/mol
InChI Key: RHRWTBORHGIPTG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole (CAS 1005336-42-4) is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at the 4-position and a 3,4-difluorophenyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. The chloromethyl group enhances reactivity for further functionalization, while the 3,4-difluorophenyl substituent contributes to lipophilicity and target binding affinity .

Properties

IUPAC Name

4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRWTBORHGIPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole , with CAS number 1005336-42-4 , is a member of the oxazole family, which has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C10H6ClF2NO
  • Molecular Weight : 229.61 g/mol
  • CAS Number : 1005336-42-4
  • Structure : The compound features a chloromethyl group and difluorophenyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit enzymatic inhibition properties, particularly against cholinesterases and other enzymes involved in neurodegenerative diseases.

In Vitro Studies

Recent studies have highlighted the potential of this compound as an inhibitor in various biochemical pathways:

  • Cholinesterase Inhibition : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, making it a candidate for further investigation in Alzheimer's disease therapies. The IC50 values for related compounds in similar studies ranged from 5.4 μM to 30.1 μM against AChE and BChE .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines:

  • MCF-7 Cell Line : Preliminary results suggest that derivatives of oxazole compounds exhibit significant cytotoxicity against breast cancer cell lines like MCF-7, with IC50 values reported in the micromolar range .
CompoundCell LineIC50 Value (μM)
This compoundMCF-7TBD
DoxorubicinMCF-710.38

Case Studies

  • Study on Enzyme Inhibition :
    • A study focused on the inhibition of AChE and BChE by oxazole derivatives demonstrated that halogen substitutions significantly affect enzyme affinity. The presence of fluorine atoms in the phenyl ring enhanced inhibitory activity due to increased electron-withdrawing effects .
  • Cytotoxicity Assessment :
    • In a comparative analysis, several oxazole derivatives were tested against MCF-7 cells. The results indicated that modifications in the phenyl ring led to variations in cytotoxic potency, emphasizing the role of structural features in determining biological activity .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole serves as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modification and development of new drugs targeting various diseases. For example, derivatives of oxazole compounds have demonstrated significant antimicrobial , anticancer , and anti-inflammatory properties .

Case Study : Research has shown that oxazole derivatives exhibit selective inhibition against certain cancer cell lines, suggesting potential therapeutic applications in oncology. A study demonstrated that modifications to the oxazole ring can enhance cytotoxicity against breast cancer cells .

Materials Science

In materials science, this compound can be incorporated into polymers to impart specific properties such as fluorescence or conductivity . The chloromethyl group enables further functionalization, making it suitable for creating advanced materials with tailored characteristics.

Data Table: Properties of Modified Polymers

PropertyValue
FluorescenceYes
ConductivityModerate
Thermal StabilityHigh

Biological Studies

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to act as a probe in various biological systems.

Mechanism of Action : The compound can interact with cysteine residues in enzymes, leading to modulation of enzymatic activity, which is crucial for understanding metabolic pathways and drug interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogues differ in the substituents on the phenyl ring, impacting biological activity and physicochemical properties.

Compound Name Substituents on Phenyl Ring Key Properties/Applications References
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole 3,4-difluoro High reactivity for derivatization; potential precursor for bioactive molecules (e.g., MCHR1 antagonists) .
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole 4-trifluoromethyl Enhanced electron-withdrawing effects; used in pharmaceutical intermediates (e.g., antifungal agents) .
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole 3-chloro Moderate lipophilicity; commercial availability for pesticide research .
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole 4-bromo Bromine's bulkiness may hinder enzyme binding; sold as a life science reagent .

Modifications to the Oxazole Core

Additional substitutions on the oxazole ring alter steric and electronic profiles:

Compound Name Oxazole Modifications Impact on Activity References
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 5-methyl, 3-methylphenyl Methyl groups increase steric hindrance, potentially reducing acaricidal efficacy compared to non-methylated analogues .
2-(3,4-Difluorophenyl)-4,5-dihydrooxazole (Intermediate) 4,5-dihydrooxazole Saturated ring reduces aromaticity; used in synthesizing acaricidal oxazolines with LC₅₀ values lower than etoxazole .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents enhance electrophilicity, improving binding to enzymatic targets (e.g., acetylcholinesterase in acaricides) .
  • Steric Effects : Bulky groups (e.g., bromine in ) may reduce efficacy by hindering target interaction .
  • Chloromethyl Reactivity : This group facilitates the synthesis of prodrugs or conjugates, as demonstrated in MCHR1 antagonist development .

Preparation Methods

General Synthetic Strategy for 1,3-Oxazoles

The 1,3-oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-hydroxyketones with amides, or through cyclodehydration of α-acylaminoketones. The presence of substituents such as chloromethyl and difluorophenyl groups necessitates careful choice of starting materials and reaction conditions to achieve regioselective substitution.

Preparation of the 1,3-Oxazole Core with Difluorophenyl Substitution

A plausible route involves the condensation of a 3,4-difluorophenyl-substituted α-amino ketone or α-acylaminoketone precursor, followed by cyclodehydration to form the oxazole ring.

  • The difluorophenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution on appropriately substituted phenyl precursors.

  • For example, a 3,4-difluorobenzaldehyde derivative can be converted into an α-amino ketone intermediate, which upon cyclization yields the 2-(3,4-difluorophenyl)-1,3-oxazole.

Representative Preparation Process (Inferred from Related Oxazole Syntheses)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of α-amino ketone intermediate 3,4-Difluorobenzaldehyde + amine + reducing agent Formation of α-amino ketone with difluorophenyl group
2 Cyclodehydration to form oxazole Acid catalyst, heat Formation of 2-(3,4-difluorophenyl)-1,3-oxazole
3 Halomethylation at 4-position Chloromethyl methyl ether or formaldehyde + HCl Introduction of chloromethyl substituent at 4-position

Example from Patent Literature on 1,3-Oxazole Derivatives

A patent (WO2003006442A1) describes preparation of 1,3-oxazole derivatives via reaction of glycolaldehyde derivatives with thiocyanates under acidic conditions. Although this relates to oxazole-2-thiols, the methodology illustrates the use of aldehyde acetals and acid catalysis for oxazole ring formation, which could be adapted for the target compound synthesis by substituting appropriate aromatic aldehydes and chloromethyl precursors.

Purification and Characterization

  • Flash column chromatography using solvents such as ethyl acetate and petroleum ether mixtures is commonly employed to purify oxazole derivatives.

  • Characterization typically involves LC-MS, NMR, and IR spectroscopy to confirm the presence of the oxazole ring, chloromethyl group, and difluorophenyl substituent.

Summary Table of Preparation Methods

Preparation Aspect Description Key References/Notes
Oxazole ring formation Cyclodehydration of α-acylaminoketones or condensation of α-amino ketones General synthetic organic chemistry principles
Difluorophenyl introduction Use of 3,4-difluorobenzaldehyde derivatives or Suzuki coupling Common aromatic substitution techniques
Chloromethyl group introduction Halomethylation using chloromethyl methyl ether or formaldehyde/HCl Controlled electrophilic substitution
Purification Flash chromatography with EtOAc/petroleum ether gradients Standard purification method for heterocycles
Characterization LC-MS, NMR, IR spectroscopy Confirm structure and purity

Research Findings and Considerations

  • The lack of direct literature on 4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole necessitates reliance on analogous oxazole synthesis methods and halomethylation techniques.

  • The presence of electron-withdrawing fluorine atoms on the phenyl ring influences reactivity and may affect yields and selectivity during coupling and cyclization steps.

  • Chloromethylation requires careful control to avoid over-chlorination or side reactions, and the use of safer chloromethylating agents is recommended due to toxicity concerns with chloromethyl methyl ether.

  • Optimization of reaction conditions such as temperature, solvent, and acid catalyst concentration is critical to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole, and how can reaction conditions be optimized?

  • Methodology : Synthesis of oxazole derivatives often involves cyclocondensation of precursors such as acyl chlorides or esters with amino alcohols. For example, evidence from structurally similar compounds (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) suggests that introducing the chloromethyl group may require halogenation steps using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . Optimize reaction conditions by controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to improve yield and purity. Characterization via NMR and mass spectrometry is critical to confirm intermediate steps .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) validate the structure of this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to identify key signals: the chloromethyl (-CH₂Cl) group typically appears as a singlet at δ 4.2–4.5 ppm, while the 3,4-difluorophenyl substituent shows distinct splitting patterns in aromatic regions (δ 7.0–7.8 ppm) .
  • X-ray crystallography : As demonstrated in studies of analogous oxazole derivatives (e.g., ), single-crystal analysis can confirm bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between the oxazole ring and aryl substituents, ensuring structural accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodology : The chloromethyl group is susceptible to nucleophilic attack due to the electron-withdrawing effects of the oxazole ring and fluorine substituents. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity. For example, highlights similar chlorophenyl-oxazole systems where the chloromethyl group undergoes SN2 reactions with amines or thiols under mild conditions (e.g., K₂CO₃ in acetonitrile). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity in related oxazole derivatives?

  • Methodology : Comparative studies of fluorinated and chlorinated analogs (e.g., and ) reveal that fluorine’s electronegativity enhances metabolic stability and bioavailability, while chlorine increases lipophilicity. For instance, 3,4-difluorophenyl groups may improve binding affinity to target enzymes (e.g., kinase inhibitors) compared to non-fluorinated analogs. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported synthetic yields for similar oxazole derivatives?

  • Methodology : Discrepancies in yields often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. For example, reports lower yields (~40%) for chloromethyl-oxazole derivatives when using aqueous workup, while anhydrous conditions (e.g., Schlenk techniques) improve yields to >70%. Systematic optimization of solvent systems (e.g., switching from ethanol to toluene) and catalyst loading (e.g., ZnCl₂) is advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole

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